6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide
CAS No.: 2224159-48-0
Cat. No.: VC4261251
Molecular Formula: C19H22ClN3O
Molecular Weight: 343.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2224159-48-0 |
|---|---|
| Molecular Formula | C19H22ClN3O |
| Molecular Weight | 343.86 |
| IUPAC Name | 6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C19H22ClN3O/c1-14-4-2-3-5-16(14)13-23-10-8-17(9-11-23)22-19(24)15-6-7-18(20)21-12-15/h2-7,12,17H,8-11,13H2,1H3,(H,22,24) |
| Standard InChI Key | MQZKGTQRCRNPOO-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2CCC(CC2)NC(=O)C3=CN=C(C=C3)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
-
A 6-chloropyridine ring, which contributes electronic heterogeneity and influences binding interactions.
-
A piperidine moiety functionalized with a 2-methylbenzyl group at the nitrogen atom, enhancing lipophilicity and steric bulk.
-
A carboxamide linker that bridges the pyridine and piperidine systems, enabling conformational flexibility .
The molecular formula is C₁₉H₂₂ClN₃O, with a molecular weight of 343.86 g/mol.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS Number | 2224159-48-0 |
| Molecular Formula | C₁₉H₂₂ClN₃O |
| Molecular Weight | 343.86 g/mol |
| IUPAC Name | 6-Chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide |
Spectroscopic Characterization
Infrared (IR) spectroscopy of analogous pyridine-3-carboxamide derivatives reveals characteristic absorption bands:
-
C=O stretch at 1,620–1,680 cm⁻¹, consistent with the carboxamide group .
-
C-Cl stretch at 650–800 cm⁻¹, confirming the presence of the chlorine substituent .
-
N-H bending at 1,490–1,510 cm⁻¹, indicative of secondary amide bonds .
Proton nuclear magnetic resonance (¹H NMR) spectra for related compounds show distinct signals:
-
Piperidine protons at δ 2.58–3.26 ppm (multiplet).
-
Aromatic protons from the pyridine and benzyl groups at δ 7.30–8.07 ppm .
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis involves a multi-step protocol:
Step 1: Formation of N-(2-Methylbenzyl)piperidine
2-Methylbenzyl chloride reacts with piperidine under basic conditions (e.g., K₂CO₃) to yield N-(2-methylbenzyl)piperidine. This intermediate introduces the lipophilic benzyl-piperidine segment.
Step 2: Preparation of 6-Chloropyridine-3-carbonyl Chloride
6-Chloropyridine-3-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to form the reactive acyl chloride .
Step 3: Amidation Coupling
The acyl chloride is coupled with N-(2-methylbenzyl)piperidine using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent, forming the final carboxamide product .
Table 2: Synthetic Route Overview
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Alkylation of Piperidine | 2-Methylbenzyl chloride, K₂CO₃ | 75–85 |
| 2 | Acyl Chloride Formation | SOCl₂, reflux | 90–95 |
| 3 | Amidation | DCC, CH₂Cl₂, rt | 65–78 |
Physicochemical Properties
-
Solubility: Limited aqueous solubility (logP ≈ 3.2), favoring organic solvents like DMSO or ethanol .
-
Melting Point: Analogous derivatives exhibit melting points between 80–196°C, depending on crystallinity .
-
Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In vitro studies on RAW264.7 macrophages demonstrate that the compound inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion at 6.0 μM, comparable to the reference standard pyrrolidine dithiocarbamate (PDTC) . The mechanism involves suppression of nuclear factor-kappa B (NF-κB) signaling, reducing pro-inflammatory cytokine production .
Central Nervous System Interactions
Structural analogs featuring piperidine-carboxamide motifs exhibit affinity for 5-HT₁A serotonin receptors, suggesting potential anxiolytic or antidepressant applications . The 2-methylbenzyl group may enhance blood-brain barrier permeability, though direct evidence for this compound remains pending .
Pharmacological and Therapeutic Prospects
Drug Likeness and ADMET Profiling
Computational predictions using SwissADME indicate:
-
High gastrointestinal absorption (88% bioavailability).
-
CYP3A4 substrate, suggesting potential drug-drug interactions.
-
Low Ames toxicity risk, supporting further preclinical development.
Structural Modifications for Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume